molecular formula C13H20FN5 B11744131 1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11744131
M. Wt: 265.33 g/mol
InChI Key: HVKXSULWZGIHFS-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the use of pyrazole derivatives as starting materials, which can undergo various functionalization reactions to introduce the desired substituents .

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo several types of chemical reactions, including:

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H20FN5/c1-10(2)19-9-12(7-16-19)6-15-13-11(3)8-18(17-13)5-4-14/h7-10H,4-6H2,1-3H3,(H,15,17)

InChI Key

HVKXSULWZGIHFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)CCF

Origin of Product

United States

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